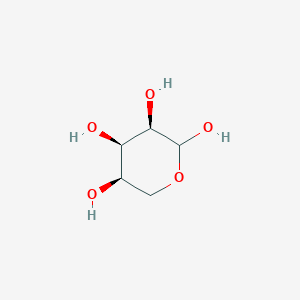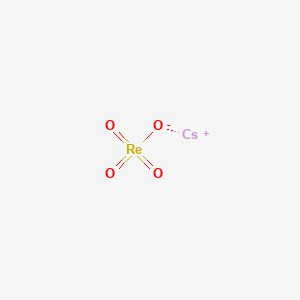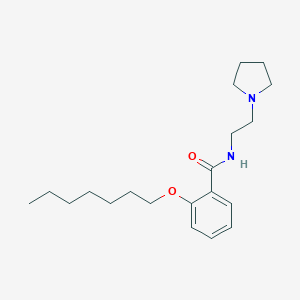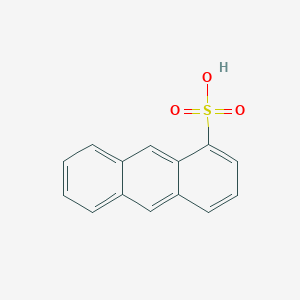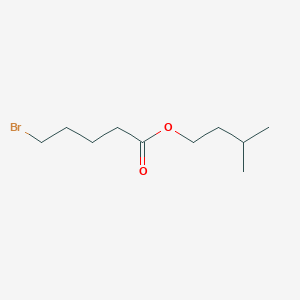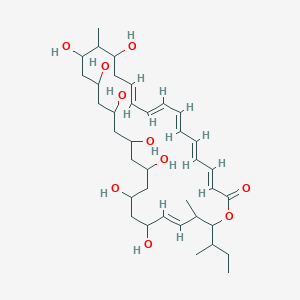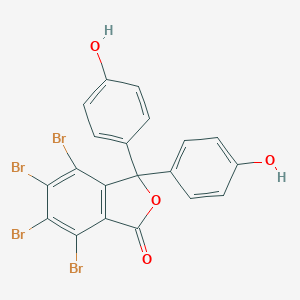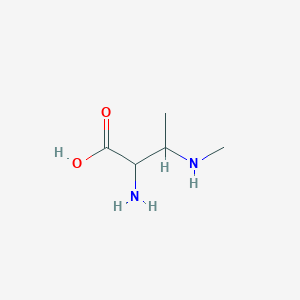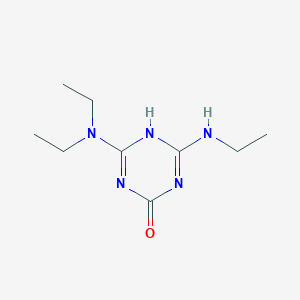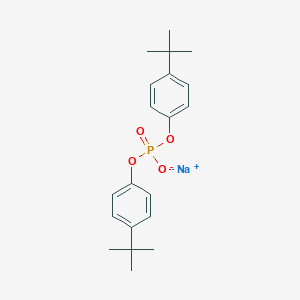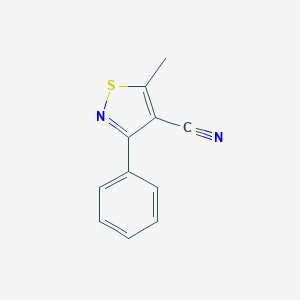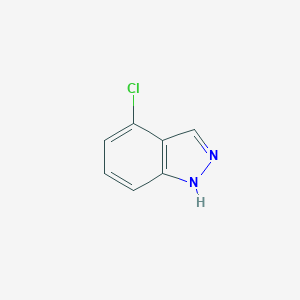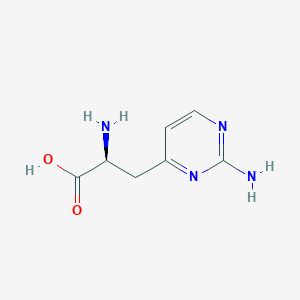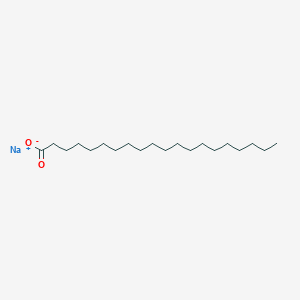
Sodium arachidate
Descripción general
Descripción
Synthesis Analysis
Sodium arachidate can be synthesized through the reaction of arachidic acid with sodium hydroxide, leading to the formation of the sodium salt. This process involves the conversion of the carboxylic acid group into a carboxylate, making it soluble in water and applicable in various biological and chemical studies.
Molecular Structure Analysis
The molecular structure of sodium arachidate is characterized by its long carbon chain and the terminal carboxylate group that interacts with sodium ions. Studies on Langmuir-Blodgett monolayers have shown that sodium arachidate can form organized structures on surfaces, with the orientation of its chains influenced by the presence of metal ions like cadmium and calcium, suggesting a complex interplay between the arachidate molecules and substrate surfaces (Outka et al., 1987).
Chemical Reactions and Properties
Sodium arachidate participates in chemical reactions typical of carboxylate salts, including interactions with various biochemical pathways. It has been found to influence the metabolism of arachidonic acid, leading to the production of compounds like prostaglandins and thromboxanes, which are significant in physiological and pathophysiological processes such as inflammation and platelet aggregation. The metabolism of arachidonic acid by sodium arachidate highlights its biochemical significance and its potential impact on cellular functions (Gryglewski & Vane, 1972).
Aplicaciones Científicas De Investigación
Facilitating Chronic Osteomyelitis in Rats : Sodium arachidate, along with arachidonic acid, has been used to facilitate experimental Staphylococcus aureus osteomyelitis in rats, proving effective in increasing bacterial bone counts and other pathology markers compared to sodium morrhuate (Rissing et al., 1985).
Effect on Thrombin Generation and Platelet Activation : Research has shown that sodium arachidonate can generate thrombin through platelet activation, with its effect being inhibited by aspirin (Altman et al., 2000).
Impact on GABA and Glutamate Uptake in Brain Slices : Sodium arachidonate reduces the high-affinity uptake of glutamate and γ-aminobutyric acid (GABA) in rat brain cortical slices and synaptosomes, indicating its role in modifying membrane stability and integrity (Chan et al., 1983).
Lethal Effects in Rabbits : Injecting sodium arachidonate in rabbits caused sudden death within minutes, indicating its potency in affecting the microvasculature in the lungs. This effect was mitigated by aspirin pretreatment (Silver et al., 1974).
Dilation of Cerebral Arterioles : Sodium arachidonate causes dose-dependent cerebral arteriolar dilation in cats, an effect blocked by superoxide dismutase and catalase, suggesting the involvement of oxygen radicals (Kontos et al., 1984).
Inducing Platelet Shape Change and Aggregation : Sodium arachidonate can cause shape change and aggregation in rabbit or human platelets, even those that have been degranulated, suggesting its direct effect on platelet behavior independently of ADP release (Kinlough-Rathbone et al., 1976).
Enhanced Renal Prostaglandin Production : Infusion of sodium arachidonate in canine kidneys increased renal blood flow, a response abolished by indomethacin, indicating the role of prostaglandins in this effect (Gerber et al., 1978).
Potential Use as Phase Change Material (PCM) : Arachidic acid, which can be altered by mixing with sodium arachidonate, shows promise as a PCM for electronic devices due to its thermal properties (Mjallal et al., 2021).
Hyperthermia Induction in Rabbits : Intraventricular injection of sodium arachidonate in rabbits causes dose-dependent hyperthermia, an effect inhibited by indomethacin but not by certain prostaglandin antagonists (Laburn et al., 1977).
Suppression of Sodium Current in Atrial Myocytes : Sodium arachidonate suppresses sodium current in a dose-dependent manner in atrial myocytes from patients with coronary heart disease, indicating its potential role in cardiac electrophysiology (Ding et al., 2000).
Propiedades
IUPAC Name |
sodium;icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQYKJNZWPCFNB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
506-30-9 (Parent) | |
| Record name | Sodium arachidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00157644 | |
| Record name | Sodium arachidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium arachidate | |
CAS RN |
13257-34-6 | |
| Record name | Sodium arachidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium arachidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium icosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ARACHIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5OCW7511B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



